2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzene-1-sulfonate
Description
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzene-1-sulfonate is a sulfonate ester featuring a quinoline backbone substituted with a cyano group at the 2-position and a nitrobenzene sulfonate moiety at the 6-position.
Properties
CAS No. |
918400-84-7 |
|---|---|
Molecular Formula |
C17H11N3O5S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2-cyanoquinolin-6-yl) 5-methyl-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C17H11N3O5S/c1-11-2-7-16(20(21)22)17(8-11)26(23,24)25-14-5-6-15-12(9-14)3-4-13(10-18)19-15/h2-9H,1H3 |
InChI Key |
OKVGDQUMUQTHAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Derivative: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions under acidic or basic conditions.
Introduction of Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Sulfonation: The nitrobenzenesulfonate group is introduced through sulfonation reactions, typically using sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups: The nitro and cyano substituents in the target compound enhance electrophilicity compared to Penoxsulam’s trifluoromethyl and difluoroethoxy groups, which are more lipophilic .
Backbone Diversity: Unlike Penoxsulam’s triazolopyrimidine core or Cyclopentylalbendazole’s benzimidazole system, the quinoline backbone in the target compound may confer fluorescence or metal-chelating properties.
Applications: Penoxsulam and Cyclopentylalbendazole sulfone are established in agrochemical and pharmaceutical fields, respectively, whereas the target compound lacks documented industrial or biological use.
Physicochemical Properties
- Solubility: The nitro and sulfonate groups in the target compound likely improve water solubility compared to non-polar analogs like Cyclopentylalbendazole sulfone. However, the cyanoquinoline moiety may reduce solubility in polar solvents.
Biological Activity
2-Cyanoquinolin-6-yl 5-methyl-2-nitrobenzene-1-sulfonate is a synthetic compound characterized by its complex structure, which includes a cyano group, a quinoline ring, and a nitrobenzenesulfonate moiety. Its molecular formula is with a molecular weight of approximately 369.4 g/mol. This compound has garnered attention in various fields of research, particularly in biology and medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition or modulation of protein function. Additionally, the nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, further influencing biological pathways.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on various enzymes. For example, studies have shown that quinoline derivatives can inhibit enzymes involved in cancer cell proliferation and other pathological conditions. The specific inhibitory activity of this compound against certain enzymes has been investigated, revealing promising results in preclinical models.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties. Its structural components may contribute to its effectiveness against various bacterial strains. In vitro assays have demonstrated its potential as an antibacterial agent, although further research is needed to elucidate the exact mechanisms and efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has shown activity against different cancer cell lines, indicating its role in inhibiting tumor growth. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X with IC50 values in the micromolar range. |
| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Study C | Anticancer Activity | Induced apoptosis in cancer cell line Y with a reduction in cell viability by over 50% at concentrations above 20 µM. |
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Cyanoquinoline | Lacks nitrobenzenesulfonate group | Less reactive; limited biological applications |
| 5-Methyl-2-nitrobenzenesulfonate | Lacks quinoline ring | Limited enzyme inhibition capabilities |
| Quinoline N-oxide | Oxidized quinoline | Different reactivity; potential for different biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
